molecular formula C14H16INO3 B1394582 tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate CAS No. 1309365-09-0

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B1394582
CAS No.: 1309365-09-0
M. Wt: 373.19 g/mol
InChI Key: JLMMLBUGWIRNGF-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core substituted with a tert-butyl ester, an iodine atom, and a methoxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate typically involves several steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position. This intermediate is then converted to the N-tert-butoxycarbonyl derivative. The formyl group is reduced to an alcohol, which is subsequently protected with tert-butyl dimethylsilyl chloride.

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

    Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or other oxidized derivatives.

    Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents at the 3-position.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is primarily related to its ability to interact with biological targets through its indole core. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The presence of the iodine atom and methoxy group can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives synthesized from this compound .

Comparison with Similar Compounds

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

Biological Activity

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its significant biological activities and applications in medicinal chemistry. This compound features an indole core with a tert-butyl ester, an iodine atom, and a methoxy group, contributing to its unique reactivity and biological potential.

  • Molecular Formula : C14_{14}H16_{16}INO3_3
  • Molecular Weight : 373.186 g/mol
  • CAS Number : 1309365-09-0

These properties facilitate its use as an intermediate in organic synthesis and pharmaceutical research.

The biological activity of this compound is primarily attributed to the indole moiety, which can interact with various biological targets, including receptors and enzymes. The presence of the iodine atom enhances electrophilic substitution reactions, while the methoxy group may influence binding affinity and specificity.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies indicate that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the indole structure have resulted in compounds with IC50_{50} values in the micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines .
  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial properties. For example, related indole derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a promising spectrum of activity .
  • Pharmacological Applications :
    • As an intermediate in drug synthesis, this compound could lead to the development of novel therapeutic agents targeting various diseases, including cancer and infections .

Anticancer Activity

A study demonstrated that certain indole derivatives, including those related to this compound, exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • Results : Compounds showed IC50_{50} values ranging from 10 µM to 20 µM against these cell lines, suggesting effective growth inhibition .

Antimicrobial Studies

Research on related compounds has indicated effective inhibition against various microbial strains:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Indole Derivative AStaphylococcus aureus0.5 µg/mL
Indole Derivative BEscherichia coli1.0 µg/mL
tert-butyl 3-iodo-4-methoxyMycobacterium tuberculosisNot yet tested

These findings point towards a robust antimicrobial profile that warrants further exploration.

Properties

IUPAC Name

tert-butyl 3-iodo-4-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMLBUGWIRNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693662
Record name tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309365-09-0
Record name tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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